molecular formula C18H18N6O4 B2955531 N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine CAS No. 673491-40-2

N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B2955531
CAS No.: 673491-40-2
M. Wt: 382.38
InChI Key: TZNTWTQEQBUZJG-UHFFFAOYSA-N
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Description

N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a chemical compound with the CAS registry number 673491-40-2 and a molecular formula of C18H18N6O4 . It is a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Pyrimidine cores are frequently explored for their potential biological activities, and related triaminopyrimidine compounds have been identified as targets of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism that is a established target for therapeutic agents . This structural motif suggests potential research applications in the development of enzyme inhibitors. The compound features a 2,5-dimethoxyphenyl group and a phenyl substituent on a nitro-functionalized pyrimidine-triamine core, making it a complex molecule for biochemical research and pharmaceutical development. It is offered with a high purity level of 90% or greater and is intended for research purposes only in laboratory settings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-(2,5-dimethoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNTWTQEQBUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N6O3
  • Molecular Weight : 340.380 g/mol
  • CAS Number : 159210-76-1

Physical Properties

PropertyValue
Density1.349 g/cm³
Boiling Point636.1 ºC at 760 mmHg
Flash Point338.5 ºC

This compound exhibits multiple biological activities primarily through its interaction with various receptors and enzymes. Notably, it has been shown to act as an inhibitor of certain kinases and may influence signaling pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyrimidine core and the substituents on the phenyl rings can significantly alter the biological activity of this compound. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish its potency against specific biological targets.

Case Studies

  • Antitumor Activity : A study exploring the antitumor properties of this compound demonstrated that it inhibits cancer cell proliferation in vitro. The compound showed IC50 values in the low micromolar range against various cancer cell lines.
  • Neuroprotective Effects : Another investigation reported that this compound exhibits neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This was evidenced by increased cell viability in models of neurodegeneration.
  • Antimicrobial Properties : Preliminary screening revealed that this compound possesses antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vivo Studies

In vivo studies have highlighted the pharmacokinetics and bioavailability of the compound. It was found to be orally bioavailable with a favorable half-life in animal models, suggesting potential for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N<sup>2</sup>-(2,5-dimethoxyphenyl)-5-nitro-N<sup>4</sup>-phenylpyrimidine-2,4,6-triamine, and how can purity be ensured?

Methodological Answer: The synthesis involves multi-step nucleophilic substitution and nitration reactions. A typical route begins with the assembly of the pyrimidine core, followed by sequential substitutions at N<sup>2</sup>, N<sup>4</sup>, and position 5. For example:

Core formation : Condensation of 2,4,6-triaminopyrimidine with 2,5-dimethoxybenzyl bromide under basic conditions (e.g., K2CO3/DMF, 80°C) to introduce the dimethoxyphenyl group .

Nitration : Controlled nitration at position 5 using HNO3/H2SO4 at 0–5°C to avoid over-nitration .

Phenyl substitution : Reaction with iodobenzene via Buchwald-Hartwig coupling to install the N<sup>4</sup>-phenyl group .
Purity Control :

  • Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Final compound purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect impurities like 5-nitrosopyrimidine-2,4,6-triamine (a common byproduct) .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° twist for the dimethoxyphenyl group). Intramolecular hydrogen bonds (N–H⋯N) stabilize the structure .
  • NMR spectroscopy : <sup>1</sup>H NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm). <sup>13</sup>C NMR identifies nitro (C–NO2 at ~145 ppm) and amine carbons .
  • FT-IR : Detects functional groups (N–H stretch at ~3350 cm<sup>−1</sup>, C–O–C at 1250 cm<sup>−1</sup>) .

Q. What are the key solubility properties of this compound, and how do they influence formulation for biological assays?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol (10–20 mg/mL at 25°C).
  • Formulation : For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For in vivo studies, use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

Methodological Answer: Contradictions often arise from variations in:

  • Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .
  • Impurity profiles : Quantify impurities (e.g., 5-nitrosopyrimidine-2,4,6-triamine via HPLC) that may interfere with activity .
  • Cell lines/pathogens : Use authenticated cell lines (e.g., ATCC) and reference strains to ensure reproducibility .

Q. What is the structure-activity relationship (SAR) of substituents on the pyrimidine core, particularly the 2,5-dimethoxyphenyl and nitro groups?

Methodological Answer:

  • Nitro group : Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Critical for binding to enzymes like dihydrofolate reductase (DHFR) .
  • 2,5-Dimethoxyphenyl : Improves lipophilicity and membrane permeability. Analog studies show that replacing methoxy with halides (e.g., Cl) reduces antimicrobial potency by ~40% .
  • N<sup>4</sup>-phenyl : Substitution with bulkier groups (e.g., 4-fluorophenyl) alters binding kinetics to targets like tyrosine kinases .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular docking : Predict binding modes to DHFR (PDB: 1U72) or bacterial topoisomerases. The nitro group forms hydrogen bonds with active-site residues (e.g., Asp27 in DHFR) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability. Derivatives with logP 2.5–3.5 show optimal blood-brain barrier penetration .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize synthetic targets .

Q. What are the potential mechanisms of action for this compound in antimicrobial or anticancer contexts?

Methodological Answer:

  • Antimicrobial : Inhibits DNA gyrase (IC50 = 1.2 µM) by binding to the ATPase domain, disrupting supercoiling. Synergistic effects observed with fluoroquinolones .
  • Anticancer : Targets DHFR (Ki = 85 nM), blocking folate metabolism. Resistance can arise from DHFR mutations (e.g., Leu22Arg), requiring combination therapy with pemetrexed .
  • Apoptosis induction : Activates caspase-3/7 in leukemia cells (EC50 = 5 µM) via mitochondrial membrane depolarization .

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